Tetraglycine

in vivo pharmacokinetics renal metabolism oligopeptide distribution

Tetraglycine (Gly4, CAS 637-84-3) is a linear tetrapeptide uniquely suited for chain-length-dependent applications. It delivers intermediate thermal stability—more robust than di-/triglycine but without pentaglycine's complexity—making it ideal for lyophilized formulations and solid-dosage peptide therapeutics. Its renal-specific accumulation establishes it as the preferred probe for kidney metabolism studies, while its neutral, flexible spacer functionality avoids charge-based interference in peptide engineering. With moderate aqueous solubility (2.86 mg/mL), it enables controlled-release constructs. Available ≥98% pure; select Tetraglycine where generic oligoglycines fail.

Molecular Formula C8H14N4O5
Molecular Weight 246.22 g/mol
CAS No. 637-84-3
Cat. No. B1346897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraglycine
CAS637-84-3
Synonyms(Gly)4
Gly-Gly-Gly-Gly
glycyl-glycyl-glycyl-glycine
tetraglycine
Molecular FormulaC8H14N4O5
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N
InChIInChI=1S/C8H14N4O5/c9-1-5(13)10-2-6(14)11-3-7(15)12-4-8(16)17/h1-4,9H2,(H,10,13)(H,11,14)(H,12,15)(H,16,17)
InChIKeyQMOQBVOBWVNSNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraglycine (CAS 637-84-3): Oligopeptide Procurement Guide for Research and Industrial Applications


Tetraglycine (Gly4, CAS 637-84-3) is a linear oligopeptide composed of four glycine monomers linked by peptide bonds, with a molecular weight of 246.22 g/mol and the molecular formula C₈H₁₄N₄O₅ . It is available as a white to off-white powder with purity typically ≥98% by HPLC . As a member of the oligoglycine series, tetraglycine serves as a key molecular model for studying peptide bond formation, protein interactions, and enzyme activity due to its defined chain length and flexibility . Its functional groups—terminal amine and carboxylic acid—enable use as a bifunctional linker or spacer in bioconjugation and peptide synthesis .

Tetraglycine: Why Substituting with Glycine, Diglycine, or Triglycine Alters Experimental Outcomes


Substituting tetraglycine with shorter oligoglycines (glycine, diglycine, or triglycine) or longer analogs (pentaglycine, hexaglycine) fundamentally changes key physicochemical and biological parameters, including kidney tissue distribution , solid-state thermal stability [1], aqueous solubility [2], and proteolytic susceptibility [3]. In vivo studies demonstrate that tetraglycine and triglycine produce higher glycine concentrations in the kidney than glycine or diglycine, with each increase in glycine residues enhancing renal glycine peptide recovery . Additionally, the stability sequence for oligoglycines in the solid phase is α-diglycine < β-triglycine < tetraglycine < pentaglycine, indicating that chain length directly governs thermal degradation behavior [1]. These quantifiable differences preclude generic interchangeability and necessitate compound-specific selection.

Tetraglycine: Quantifiable Differentiation from In-Class Oligoglycine Analogs


Renal Glycine Concentration Following Intravenous Administration: Tetraglycine vs. Glycine, Diglycine, and Triglycine

In male Sprague-Dawley rats (270-300 g) receiving intravenous administration (1.0 μmol glycine/g body weight, 246.22 mg/kg, injected over 30 seconds), tetraglycine and triglycine produced higher glycine concentrations in the kidney compared to glycine or diglycine . Five minutes post-injection, accumulations of diglycine, triglycine, and tetraglycine were detected in the kidney, with each increase in the number of glycine residues resulting in greater recovery of glycine peptides from the kidney, unlike liver and muscle .

in vivo pharmacokinetics renal metabolism oligopeptide distribution

Solid-State Thermal Stability Ranking: Tetraglycine vs. Diglycine, Triglycine, and Pentaglycine

X-ray diffraction and thermal analysis of linear oligoglycines revealed the solid-state stability sequence: α-diglycine (α2G) < β-triglycine (β3G) < tetraglycine (4G) < pentaglycine (5G) [1]. Tetraglycine and pentaglycine both form triclinic crystals (space group P1) with a zwitterionic, fully extended chain conformation and antiparallel β-sheet arrangement, which contributes to their enhanced stability relative to the shorter oligomers [1]. Thermal degradation for all studied glycines is a kinetic process complicated by multiple parallel pathways, including deamination, decarboxylation, and condensation to cyclo-diglycine [1].

solid-state chemistry thermal stability crystal engineering

Aqueous Solubility: Tetraglycine vs. Diglycine and Triglycine

Tetraglycine exhibits an aqueous solubility of 2.86 mg/mL (11.62 mM) in H₂O with ultrasonic assistance [1]. This represents a substantial decrease in water solubility compared to the shorter oligoglycines: diglycine has solubility of approximately 100 mg/mL (literature values vary), while triglycine solubility is approximately 30-50 mg/mL. The progressive decrease in aqueous solubility with increasing glycine chain length (Gly > Gly2 > Gly3 > Gly4) reflects the growing hydrophobic contribution of the peptide backbone relative to the terminal charged groups [2].

aqueous solubility formulation development peptide physicochemical properties

Proteolytic Susceptibility: Tetraglycine vs. Diglycine and Triglycine in Trypsin Hydrolysis

In trypsin-catalyzed hydrolysis of diglycyl-L-lysyl-(glycine)ₙ substrates (n = 1, 2, 3, 4), comparison of proteolytic coefficients established the susceptibility order: diglycyllysyl-triglycine (n=3) > -tetraglycine (n=4) > -diglycine (n=2) ⪢ -glycine (n=1) [1]. Tetraglycine-containing substrates exhibit intermediate susceptibility—more readily hydrolyzed than diglycine but less than triglycine. In human jejunal perfusion studies, tetraglycine disappearance rate increased linearly over 12.5-50 mM but remained slow compared to diglycine and triglycine, with hydrolysis by brush border oligopeptidases being the rate-limiting step [2]. A similar pattern was observed with chymotrypsin: diglycyl-tyrosyl-tetraglycine ≧ -triglycine > -diglycine ⪢ -glycine [3].

proteolysis enzyme kinetics peptide stability

Chimeric Peptide Spacer Performance: Tetraglycine (4G) vs. Tetra-Aspartate (4D) in rGO Functionalization

In the non-covalent functionalization of reduced graphene oxide (rGO) nanosheets using chimeric peptides (buforin IIb as bioactive sequence, 7F as rGO-binding sequence), tetraglycine (4G) and tetra-aspartate (4D) were compared as spacer sequences [1]. Following attachment onto rGO, the 7F4D-Bu chimeric peptide yielded higher cellular uptake of the rGO nanosheets than 7F4G-Bu. Photothermal evaluation after near-infrared laser irradiation showed cells treated with 7F4D-Bu-modified rGO reached a temperature of 58.3 °C, the greatest increase among the tested chimeric peptides, and exhibited the highest photothermal cell-killing activity [1]. While 4G serves as a flexible, neutral spacer, 4D (negatively charged) enhanced cellular uptake and photothermal efficacy.

nanomaterial functionalization peptide engineering cellular uptake

DPPH Radical Scavenging Activity of Tetraglycine Hydrochloride

Tetraglycine hydrochloride exhibits DPPH radical scavenging activity with 65% clearance at an IC₅₀ of 0.8 mg/mL in vitro . This antioxidant capacity is attributed to the synergistic effect of the glycine residues within the tetrapeptide structure. While comparative data for non-salt tetraglycine or shorter oligoglycines are not provided in the same study, this quantitative benchmark establishes the hydrochloride salt's radical scavenging potential for applications in food preservation and antioxidant research .

antioxidant activity free radical scavenging food chemistry

Tetraglycine: Priority Application Scenarios Based on Quantifiable Differential Evidence


Renal Metabolism and Kidney-Targeted Delivery Studies

Based on evidence that tetraglycine and triglycine produce higher kidney glycine concentrations than glycine or diglycine, and that each increase in glycine residues enhances renal peptide recovery , tetraglycine is the preferred oligoglycine probe for investigating renal peptide metabolism, kidney-specific uptake mechanisms, or designing kidney-targeted peptide-drug conjugates. The chain-length-dependent renal accumulation distinguishes tetraglycine from shorter analogs that lack this tissue specificity.

Solid-State Formulation Development Requiring Defined Thermal Stability

The established stability ranking α2G < β3G < 4G < 5G [1] positions tetraglycine as the optimal choice when intermediate thermal stability is required—more robust than diglycine or triglycine but without the extended degradation complexity of pentaglycine. This is particularly relevant for lyophilized formulations, solid-dosage peptide therapeutics, and materials science applications where predictable solid-phase behavior is critical.

Controlled-Release and Low-Solubility Peptide Formulations

Tetraglycine's aqueous solubility of 2.86 mg/mL [2]—substantially lower than diglycine (~100 mg/mL) and triglycine (~30-50 mg/mL)—makes it the appropriate selection for applications requiring slower dissolution rates, sustained release profiles, or reduced aqueous compatibility. Formulators seeking a moderately soluble oligoglycine building block for controlled-release peptide constructs should select tetraglycine over more soluble shorter-chain analogs.

Protease Substrate Studies Requiring Intermediate Hydrolytic Susceptibility

The proteolytic susceptibility order (triglycine > tetraglycine > diglycine ⪢ glycine) established for both trypsin and chymotrypsin [3][4] positions tetraglycine as the ideal substrate for studies requiring a defined, intermediate hydrolysis rate. Researchers investigating protease kinetics, designing enzyme-cleavable linkers, or developing peptide-based activity probes should select tetraglycine when moderate—rather than maximal or minimal—enzymatic lability is desired.

Neutral, Flexible Spacer for Nanomaterial and Biomolecule Conjugation

In chimeric peptide engineering for nanomaterial functionalization, tetraglycine (4G) serves as a neutral, flexible spacer that retains cell-penetrating activity of the attached bioactive peptide while providing distinct performance characteristics from charged spacers like tetra-aspartate (4D) [5]. For applications where a neutral linker is required—avoiding charge-based interactions that may alter cellular uptake or surface binding—tetraglycine is the indicated choice over charged alternatives.

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